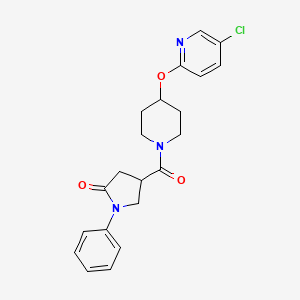

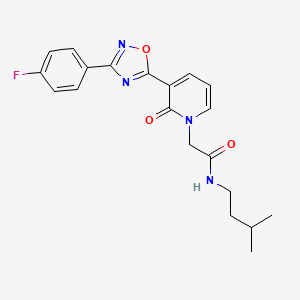

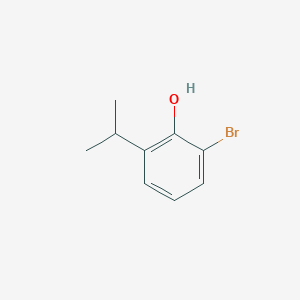

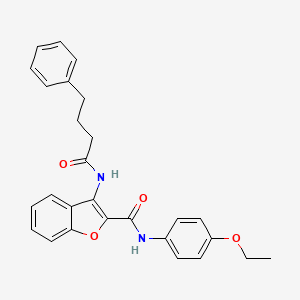

![molecular formula C22H27FN4O3S B2987589 N-(3-fluorophenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide CAS No. 898445-06-2](/img/structure/B2987589.png)

N-(3-fluorophenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

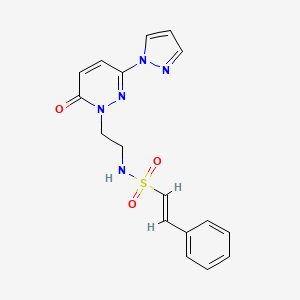

The compound is a complex organic molecule with several functional groups, including a fluorophenyl group, a morpholinopropyl group, a tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl group, and a thioacetamide group. These groups suggest that the compound could have a variety of chemical properties and potential uses .

Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex due to the presence of several different functional groups and a cyclic structure. The exact structure would depend on the specific arrangement and connectivity of these groups .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups and molecular structure. For example, the presence of a fluorophenyl group could potentially increase its lipophilicity, while the morpholinopropyl group could confer basic properties .Scientific Research Applications

Synthesis and Characterization

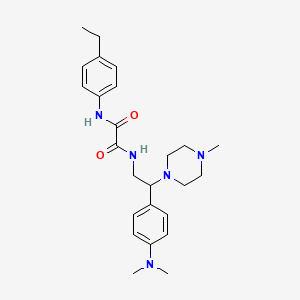

Compounds with complex structures similar to the query often undergo detailed synthesis and characterization processes. For instance, the synthesis and evaluation of various aromatic and heterocyclic compounds, including pyridine derivatives and oxazolidinones, have been extensively documented. These studies often involve the development of novel synthetic routes or the optimization of existing methods to enhance yields, selectivity, or to incorporate specific functional groups for targeted biological activity (Maccaroni et al., 2008; Abu-Melha, 2021).

Biological Evaluation

Several compounds with structural motifs similar to the target molecule have been evaluated for a variety of biological activities, including antimicrobial, anticancer, and enzyme inhibition effects. For example, derivatives of pyrimidine, oxadiazole, and thiadiazole have been explored for their potential biological activities, showing varying degrees of efficacy against cancer cell lines, microbial strains, and in modulating specific cellular targets (Sraa Abu-Melha, 2021; Gul et al., 2017).

Chemical Stability and Drug Development

Investigations into the stability, solubility, and pharmacokinetic properties of compounds are critical for drug development. Research often focuses on modifying chemical structures to improve metabolic stability, reduce toxicity, and enhance bioavailability. For instance, the study of oxazolidinone derivatives for antibacterial properties and the optimization of heterocyclic compounds for enhanced stability and efficacy highlight the ongoing efforts to develop more effective therapeutic agents (Zurenko et al., 1996; Stec et al., 2011).

Advanced Applications

Further applications include the development of imaging agents for diagnostic purposes and the exploration of compounds as inhibitors of specific cellular pathways or proteins. For example, radioligands targeting the translocator protein (18 kDa) for PET imaging of neuroinflammation and the design of efflux pump inhibitors to combat antibiotic resistance in Pseudomonas aeruginosa (Damont et al., 2015; Yoshida et al., 2006).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-(3-fluorophenyl)-2-[[1-(3-morpholin-4-ylpropyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27FN4O3S/c23-16-4-1-5-17(14-16)24-20(28)15-31-21-18-6-2-7-19(18)27(22(29)25-21)9-3-8-26-10-12-30-13-11-26/h1,4-5,14H,2-3,6-13,15H2,(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVTDPEHRWMGVRU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)N(C(=O)N=C2SCC(=O)NC3=CC(=CC=C3)F)CCCN4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27FN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(4-Methyl-6-oxo-1H-pyrimidin-2-yl)-5-thiophen-2-ylpyrazol-3-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B2987506.png)

![Ethyl 4-[[2-[[5-(cyclohexanecarbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2987511.png)

![3-chloro-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one](/img/structure/B2987512.png)

![[2-(4-Methoxycarbonylanilino)-2-oxoethyl] 2,4-difluorobenzoate](/img/structure/B2987518.png)

![4-bromo-2-{(E)-[(5-fluoro-2-methylphenyl)imino]methyl}phenol](/img/structure/B2987522.png)

![N-[(2-methyl-1H-indol-5-yl)methyl]-3-nitrobenzamide](/img/structure/B2987523.png)

![3-[(2,3-Dihydro-1-benzofuran-3-yl)methyl]-1-(oxan-4-yl)urea](/img/structure/B2987524.png)

![[5-[(2-Fluorophenoxy)methyl]-1,2-oxazol-3-yl]methanamine;hydrochloride](/img/structure/B2987525.png)